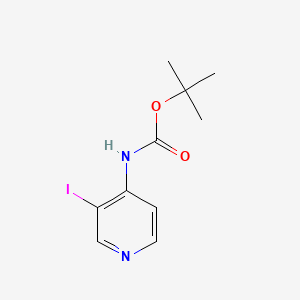

(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-iodopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJIDTLUJQCVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447830 | |

| Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211029-67-3 | |

| Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry and organic synthesis.

Compound Identification and Physicochemical Properties

This compound, also known as 4-(Boc-amino)-3-iodopyridine or tert-butyl-3-iodo-4-pyridinyl carbamate, is a yellow solid at room temperature.[1] Its unique structure, featuring a pyridine ring substituted with an iodine atom and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable intermediate for various synthetic transformations.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 211029-67-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][5] |

| Molecular Weight | 320.13 g/mol | [1][2][5] |

| Appearance | Yellow solid | [1] |

| Melting Point | 79-83°C | [4][6] |

| Boiling Point (Predicted) | 313.2 ± 27.0 °C | [4][6] |

| Density (Predicted) | 1.652 ± 0.06 g/cm³ | [4][6] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][4][6] |

| Synonyms | 4-(Boc-amino)-3-iodopyridine, tert-Butyl-3-iodo-4-pyridinyl carbamate | [1][4] |

Synthesis Protocol

A general and effective method for the synthesis of this compound involves the directed ortho-metalation of 4-(tert-butoxycarbonylamino)pyridine followed by iodination.

Experimental Protocol: Synthesis of tert-butyl (3-iodopyridin-4-yl)-carbamate [3]

-

Materials:

-

4-(tert-butoxycarbonylamino)pyridine

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

n-butyllithium (n-BuLi) in hexane

-

Iodine (I₂)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated sodium sulfite solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Heptane

-

-

Procedure:

-

To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine (26.08 g, 0.13 mol) and TMEDA (55 ml, 0.36 mol) in THF (750 ml), slowly add n-butyllithium (1.6 M in hexane, 220 ml, 0.35 mol) dropwise over 30 minutes at -78°C.

-

Stir the reaction mixture at -78°C for 15 minutes, then warm to -10°C and continue stirring for 2 hours.

-

Re-cool the mixture to -78°C and add a solution of iodine (95.11 g, 0.37 mol) in THF (250 ml) dropwise over 30 minutes.

-

Continue stirring at -78°C for 2 hours after the addition is complete.

-

Quench the reaction by slowly adding water (250 ml) at 0°C.

-

Add saturated sodium sulfite solution (100 ml) and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 500 ml).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using 20% ethyl acetate/heptane as the eluent to yield tert-butyl (3-iodopyridin-4-yl)-carbamate as an off-white solid (25.00 g, 58% yield).

-

-

Characterization:

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a versatile reagent with significant applications in several areas of chemical research:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of pharmaceuticals.[1] Its structure is particularly useful for developing drugs targeting neurological disorders, potentially due to an ability to cross the blood-brain barrier.[1] It is also used to synthesize novel pyridine derivatives with potential anti-inflammatory and anti-cancer properties.[1] The compound is considered a drug intermediate for the synthesis of various active compounds.[7]

-

Agrochemical Chemistry: It is a building block for new pesticides and herbicides.[1] Its structure allows for modifications that can lead to more effective and environmentally friendly agricultural products.[1]

-

Organic Synthesis: The presence of an iodine atom makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.[8] This allows for the introduction of diverse functional groups at the 3-position of the pyridine ring.

-

Analytical Chemistry: It can be employed as a reference standard in analytical methods for the accurate quantification and characterization of related compounds.[1]

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in synthesis stems from the reactivity of the carbon-iodine bond. The iodine substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Reaction: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Cross-coupling with amines to form substituted aminopyridines.[5]

The differential reactivity between the iodo group and other potential reactive sites on the molecule allows for selective, sequential functionalization, making it a powerful tool in multi-step syntheses.[8] The Boc protecting group on the amine is stable under many coupling conditions but can be readily removed with acid to reveal the free amine for further derivatization.

Caption: Reactivity of the title compound in various cross-coupling reactions.

Safety Information

Appropriate safety precautions should be taken when handling this compound. The following GHS precautionary statements have been reported:

Table 2: GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up. |

Source:[3]

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. It is intended for laboratory research use only.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 211029-67-3 [amp.chemicalbook.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]

- 6. This compound CAS#: 211029-67-3 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

tert-butyl N-(3-iodopyridin-4-yl)carbamate chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(3-iodopyridin-4-yl)carbamate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with an iodine atom and a Boc-protected amine, makes it a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of the iodine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological relevance.

Chemical Structure and Properties

The chemical structure of tert-butyl N-(3-iodopyridin-4-yl)carbamate consists of a pyridine ring with an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amine group at the 4-position.

Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(3-iodopyridin-4-yl)carbamate | |

| CAS Number | 211029-67-3 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |

| Molecular Weight | 320.13 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | |

| InChI | InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14) | |

| InChIKey | YZLXIVKPYUFJPN-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Based on related compounds. |

| Melting Point | 87-88 °C | For the closely related N-Boc-3-amino-4-iodopyridine. |

| Solubility | Soluble in organic solvents like THF, dichloromethane, and ethyl acetate. Low solubility in water. | Based on general characteristics of similar compounds. |

| Stability | The Boc-protected compound can be stored under ambient conditions for extended periods without noticeable degradation. |

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-(3-iodopyridin-4-yl)carbamate is typically achieved in a two-step process starting from 4-aminopyridine. The first step involves the iodination of the pyridine ring, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 3-Iodo-4-aminopyridine

Reaction:

Synthesis of the precursor 3-Iodo-4-aminopyridine.

Experimental Protocol:

-

In a suitable reaction flask, dissolve 4-aminopyridine in glacial acetic acid.

-

Slowly add iodine monochloride dropwise to the solution while maintaining the reaction temperature below 45°C.

-

After the addition is complete, heat the mixture to around 42°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Cool the reaction mixture to room temperature and then dilute with water.

-

Cool the mixture in an ice-water bath and adjust the pH to 10 using a 50% sodium hydroxide solution to precipitate the product.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with a 15% sodium thiosulfate solution, water, and saturated brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Step 2: Boc Protection of 3-Iodo-4-aminopyridine

Reaction:

Boc protection of 3-Iodo-4-aminopyridine.

Experimental Protocol:

-

Dissolve 3-iodo-4-aminopyridine in a suitable dry solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete, add a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with an organic solvent such as tert-butyl methyl ether.

-

Wash the combined organic extracts with a dilute aqueous HCl solution followed by a saturated aqueous sodium bicarbonate solution.

-

Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | Proton on the pyridine ring |

| ~7.9 | d | 1H | Proton on the pyridine ring |

| ~7.4 | d | 1H | Proton on the pyridine ring |

| ~6.8 | br s | 1H | NH of carbamate |

| 1.54 | s | 9H | tert-butyl group |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C=O of carbamate |

| ~144 | C of pyridine ring |

| ~142 | C of pyridine ring |

| ~134 | C of pyridine ring |

| ~127 | C of pyridine ring |

| ~122 | C of pyridine ring |

| ~82 | Quaternary C of tert-butyl group |

| ~28 | CH₃ of tert-butyl group |

Biological Activity and Signaling Pathway

The core structure of this molecule, 4-aminopyridine, is a known potassium (K⁺) channel blocker.[3][4][5] Derivatives of 4-aminopyridine are being investigated for the treatment of neurological disorders, such as multiple sclerosis.[6][7] The therapeutic effect is believed to arise from the blockade of exposed voltage-gated potassium channels in demyelinated axons, which helps to restore the conduction of action potentials.[3][5] The addition of a carbamate group, as in the title compound, is a strategy that has been explored to potentially reduce the toxicity of the parent 4-aminopyridine.[7]

Proposed Mechanism of Action

Proposed mechanism of action for 4-aminopyridine derivatives.

Applications in Drug Development

The structural features of tert-butyl N-(3-iodopyridin-4-yl)carbamate make it a valuable building block in medicinal chemistry. The iodine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The Boc protecting group on the amine is stable under many reaction conditions but can be readily removed under acidic conditions to allow for further functionalization at this position. This dual reactivity makes it an important intermediate for the synthesis of kinase inhibitors and other complex heterocyclic compounds with potential therapeutic activities.[8]

References

- 1. t-butyl (3-iodopyridin-4-yl)carbamate-Molbase [molbase.com]

- 2. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

Synthesis of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] The described methodology focuses on a two-step sequence involving the protection of 4-aminopyridine with a tert-butoxycarbonyl (Boc) group, followed by a regioselective iodination at the 3-position via directed ortho-metalation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and a visual representation of the synthesis workflow.

Introduction

This compound is a valuable intermediate in organic synthesis. The presence of the iodine atom at the 3-position and the Boc-protected amino group at the 4-position of the pyridine ring allows for diverse and selective functionalization. The iodine atom serves as an excellent leaving group for various cross-coupling reactions, while the Boc group provides a stable and easily removable protecting group for the amino functionality. This unique combination of reactive sites makes it a sought-after precursor for the synthesis of complex heterocyclic compounds with potential biological activity.

Synthesis Pathway Overview

The recommended synthesis pathway proceeds in two key steps, starting from the commercially available 4-aminopyridine:

-

Step 1: Boc Protection of 4-Aminopyridine. The amino group of 4-aminopyridine is protected with a tert-butoxycarbonyl (Boc) group to yield 4-(tert-butoxycarbonylamino)pyridine. This step is crucial as the Boc group acts as a directing group in the subsequent iodination step.

-

Step 2: Directed ortho-Metalation and Iodination. The Boc-protected intermediate undergoes directed ortho-metalation using a strong base, followed by quenching with an iodine source to introduce the iodine atom regioselectively at the 3-position of the pyridine ring.

This pathway is favored due to its high regioselectivity and generally good yields.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reagents and Stoichiometry

| Step | Reagent | Molar Equiv. |

| 1 | 4-Aminopyridine | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.75 | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 2.25 | |

| Hydroxybenzotriazole (HOBT) | 0.075 | |

| Triethylamine (TEA) | 2.25 | |

| 2 | 4-(tert-butoxycarbonylamino)pyridine | 1.0 |

| n-Butyllithium (n-BuLi) | 2.7 | |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 2.8 | |

| Iodine (I₂) | 2.9 |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature | Time | Yield |

| 1 | Dichloromethane (DCM) | Room Temperature | 0.5 h | ~90%[2][3] |

| 2 | Tetrahydrofuran (THF) | -78 °C to -10 °C | 4.5 h | ~58% |

Experimental Protocols

Step 1: Synthesis of 4-(tert-butoxycarbonylamino)pyridine

This procedure is adapted from a high-yield protocol for the Boc protection of aminopyridines.[2][3]

Materials:

-

4-Aminopyridine (1.0 g, 10.6 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4.6 g, 23.8 mmol)

-

Hydroxybenzotriazole (HOBT) (0.1 g, 0.8 mmol)

-

Triethylamine (TEA) (2.4 g, 23.8 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-aminopyridine in dichloromethane at room temperature, add EDCI, HOBT, and triethylamine.

-

Slowly add di-tert-butyl dicarbonate to the mixture.

-

Continue stirring at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(tert-butoxycarbonylamino)pyridine as a solid. A yield of approximately 90% can be expected.[2][3]

Step 2: Synthesis of this compound

This procedure is based on a directed ortho-metalation and iodination protocol.

Materials:

-

4-(tert-butoxycarbonylamino)pyridine (26.08 g, 0.13 mol)

-

Tetrahydrofuran (THF), anhydrous (1000 mL)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (55 mL, 0.36 mol)

-

n-Butyllithium (n-BuLi) (1.6 M in hexanes, 220 mL, 0.35 mol)

-

Iodine (I₂) (95.11 g, 0.37 mol)

-

Water

-

Saturated sodium sulfite solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate/Heptane mixture

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-(tert-butoxycarbonylamino)pyridine and TMEDA in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for 15 minutes, then warm to -10 °C and stir for an additional 2 hours.

-

Re-cool the reaction mixture to -78 °C.

-

In a separate flask, dissolve iodine in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at -78 °C.

-

Stir the mixture at -78 °C for 2 hours.

-

Quench the reaction by slowly adding water at 0 °C.

-

Add saturated sodium sulfite solution to reduce excess iodine.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using 20% ethyl acetate in heptane as the eluent to yield this compound as an off-white solid. A yield of approximately 58% can be expected.

Conclusion

The synthesis pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. The two-step process, involving Boc protection and subsequent directed ortho-metalation and iodination, offers high regioselectivity and acceptable yields. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the synthesis of this important chemical intermediate.

References

Introduction

Tert-butyl (3-iodopyridin-4-yl)carbamate is a strategically important building block in medicinal chemistry and organic synthesis. Its unique trifunctionalized pyridine core, featuring an iodine atom, a carbamate-protected amine, and the pyridine nitrogen, offers a versatile platform for the construction of complex molecular architectures. The presence of the iodine atom at the 3-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the adjacent amino group at the 4-position provides stability under many reaction conditions and can be readily removed under acidic conditions, allowing for subsequent derivatization. This combination of features makes tert-butyl (3-iodopyridin-4-yl)carbamate a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

This technical guide provides a comprehensive overview of the primary uses of tert-butyl (3-iodopyridin-4-yl)carbamate, including detailed experimental protocols for its synthesis and key applications, quantitative data, and visualizations of the core chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of tert-butyl (3-iodopyridin-4-yl)carbamate is presented in the table below. This data is essential for its handling, storage, and use in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₃IN₂O₂ |

| Molecular Weight | 320.13 g/mol |

| CAS Number | 211029-67-3 |

| Appearance | Off-white to white solid |

| Melting Point | 79-83 °C |

| Solubility | Soluble in organic solvents such as THF, dichloromethane, and ethyl acetate. Low solubility in water. |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C. Light sensitive. |

Synthesis of tert-Butyl (3-Iodopyridin-4-yl)carbamate

The synthesis of tert-butyl (3-iodopyridin-4-yl)carbamate is typically achieved through a directed ortho-metalation (DoM) of the Boc-protected 4-aminopyridine, followed by quenching with an iodine source. The Boc group is crucial for directing the lithiation to the 3-position.

Experimental Protocol: Synthesis

The following table outlines a detailed experimental protocol for the synthesis of tert-butyl (3-iodopyridin-4-yl)carbamate.

| Step | Procedure | Reagents and Conditions |

| 1 | To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (n-BuLi) over 30 minutes. | 4-(tert-butoxycarbonylamino)pyridine (1.0 eq.), TMEDA (2.8 eq.), n-BuLi (2.7 eq.), Anhydrous THF |

| 2 | After the addition, warm the reaction mixture to -10 °C and stir for 2 hours. | - |

| 3 | Re-cool the reaction mixture to -78 °C and add a solution of iodine in anhydrous THF dropwise over 30 minutes. | Iodine (2.9 eq.), Anhydrous THF |

| 4 | Stir the mixture at -78 °C for 2 hours. | - |

| 5 | Quench the reaction at 0 °C by the slow addition of water, followed by a saturated aqueous solution of sodium sulfite. | Water, Saturated Na₂SO₃ solution |

| 6 | Separate the organic layer and extract the aqueous layer with dichloromethane. | Dichloromethane |

| 7 | Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Anhydrous Na₂SO₄ |

| 8 | Purify the crude product by silica gel column chromatography. | Eluent: 20% Ethyl acetate/Heptane |

| Yield | 58% | - |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.76 (1H, s), 8.35 (1H, d, J = 5.7 Hz), 8.11 (1H, d, J = 5.7 Hz), 7.04 (1H, br s), 1.55 (9H, s) | - |

Primary Uses in Organic Synthesis

The primary utility of tert-butyl (3-iodopyridin-4-yl)carbamate lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an ideal handle for the introduction of various substituents at the 3-position of the pyridine ring.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodopyridine and a terminal alkyne. This reaction is instrumental in the synthesis of various pharmaceutical compounds.

Experimental Protocol: Sonogashira Coupling

The following protocol is based on a procedure described in patent WO2024044098A2 for the synthesis of a pharmaceutical intermediate.[1]

| Step | Procedure | Reagents and Conditions |

| 1 | To a solution of tert-butyl (3-iodopyridin-4-yl)carbamate and a terminal alkyne in triethylamine (TEA) and dimethyl sulfoxide (DMSO), add copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). | tert-butyl (3-iodopyridin-4-yl)carbamate (1.0 eq.), Terminal alkyne (1.2 eq.), CuI (0.05 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), TEA, DMSO |

| 2 | Degas the reaction mixture with nitrogen. | - |

| 3 | Heat the reaction mixture. | Reaction temperature and time are substrate-dependent and require optimization. |

| 4 | Upon completion, cool the reaction mixture and perform an appropriate workup (e.g., dilution with water and extraction with an organic solvent). | - |

| 5 | Purify the crude product by chromatography. | - |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the iodopyridine and an organoboron compound (e.g., a boronic acid or ester). This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl structures.

References

Technical Guide: (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. With a molecular weight of 320.13 g/mol , this versatile intermediate plays a crucial role in the synthesis of complex pharmaceutical compounds, most notably in the development of targeted cancer therapies. This document details the physicochemical properties of the title compound, its synthesis, and its application in the construction of advanced drug molecules, with a particular focus on its use in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, alongside diagrams illustrating the synthetic pathways.

Physicochemical Properties

This compound is a valuable reagent in organic synthesis, particularly in the construction of heteroaromatic systems. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 320.13 g/mol | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |

| CAS Number | 211029-67-3 | [1] |

| Appearance | Yellow solid | Chem-Impex |

| Purity | ≥ 95% (HPLC) | Chem-Impex |

| Storage Conditions | Store at 0-8°C | Chem-Impex |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a directed ortho-metalation followed by iodination. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

A solution of 4-(tert-butoxycarbonylamino)pyridine and N,N,N',N'-tetramethylethylenediamine in tetrahydrofuran is cooled to -78°C. To this solution, n-butyllithium is added dropwise, and the reaction mixture is stirred for a specified period. Subsequently, a solution of iodine in tetrahydrofuran is added. The reaction is then quenched, and the product is isolated and purified using column chromatography.

Application in Pharmaceutical Synthesis: The Case of Lorlatinib

This compound is a critical intermediate in the synthesis of Lorlatinib (PF-06463922), a potent, brain-penetrant, and macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[2][3] Lorlatinib is used in the treatment of certain types of non-small cell lung cancer (NSCLC).[3] The synthesis of Lorlatinib involves a convergent approach where the title compound is used in a key Suzuki-Miyaura cross-coupling reaction to construct the pyrazolopyridine core of the molecule.[3]

Synthetic Pathway to a Key Lorlatinib Intermediate

The overall synthetic strategy involves the coupling of two key fragments: the pyrazole-containing fragment and the pyridine-containing fragment derived from this compound. A simplified workflow is presented below.

Caption: Synthetic workflow for a key Lorlatinib intermediate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura coupling reaction to form the key pyrazolopyridine intermediate.

Reaction Scheme:

This compound is coupled with a suitable pyrazole boronic acid ester in the presence of a palladium catalyst and a base.

Reagents and Materials:

-

This compound

-

Pyrazole boronic acid ester derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

-

Base (e.g., CsF, K₂CO₃, or K₃PO₄)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

To a reaction vessel, add this compound, the pyrazole boronic acid ester, and the base.

-

Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes).

-

Add the degassed solvent to the reaction vessel.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up, extracting the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolopyridine intermediate.

To suppress the homocoupling of the boronic ester, a slow addition of the boronic ester solution to the reaction mixture containing the other reagents can be employed.[3]

Key Reaction Mechanisms

The utility of this compound is centered on its ability to participate in palladium-catalyzed cross-coupling reactions. The iodine substituent provides a reactive handle for these transformations.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

While the synthesis of Lorlatinib primarily utilizes a Suzuki coupling, this compound is also a suitable substrate for Buchwald-Hartwig amination, another powerful C-N bond-forming reaction. This reaction couples aryl halides with amines in the presence of a palladium catalyst.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its application in the synthesis of the kinase inhibitor Lorlatinib highlights its significance in modern drug discovery. The methodologies described in this guide, particularly the Suzuki-Miyaura cross-coupling, provide a robust framework for the utilization of this versatile intermediate in the development of novel therapeutics. Researchers and scientists in the field of drug development will find this compound to be an invaluable tool in their synthetic endeavors.

References

Determining the Solubility of 4-(Boc-amino)-3-iodopyridine: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Key Pharmaceutical Intermediate

Abstract

4-(Boc-amino)-3-iodopyridine is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. This technical guide provides a comprehensive overview of the predicted solubility of 4-(Boc-amino)-3-iodopyridine, alongside a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to generate this crucial data in-house.

Introduction

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a fundamental physicochemical property that governs many aspects of drug development and manufacturing. For a key building block like 4-(Boc-amino)-3-iodopyridine, also known as tert-butyl (3-iodopyridin-4-yl)carbamate, understanding its solubility profile is essential for optimizing synthetic pathways, developing effective purification methods such as crystallization, and ensuring the scalability of chemical processes. This guide offers a predictive analysis of its solubility based on its molecular structure and provides a standardized experimental methodology for its precise measurement.

Physicochemical Properties of 4-(Boc-amino)-3-iodopyridine

A summary of the key physicochemical properties of 4-(Boc-amino)-3-iodopyridine is presented in Table 1. These properties provide insights into the molecule's behavior in different solvent environments.

| Property | Value |

| Molecular Formula | C₁₀H₁₃IN₂O₂ |

| Molecular Weight | 320.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported; requires experimental determination. |

| Structure | A pyridine ring substituted with a Boc-protected amino group and an iodine atom. |

Predicted Solubility Profile

The molecular structure of 4-(Boc-amino)-3-iodopyridine, featuring both a nonpolar tert-butyl group and a polar carbamate and pyridine functionality, suggests a varied solubility profile across different classes of organic solvents. A qualitative prediction of its solubility is provided in Table 2. These predictions are intended as a preliminary guide for solvent selection in experimental studies.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (ACN) | High | These solvents are expected to effectively solvate the polar carbamate and pyridine moieties through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors and acceptors should facilitate the dissolution of the compound. |

| Nonpolar | Toluene, Hexane, Heptane | Low to Moderate | The nonpolar tert-butyl group may contribute to some solubility, but the overall polarity of the molecule is likely to limit high solubility in these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are often effective at dissolving a wide range of organic compounds with mixed polarity. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for 4-(Boc-amino)-3-iodopyridine, the equilibrium shake-flask method is recommended.[1][2] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

4-(Boc-amino)-3-iodopyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of 4-(Boc-amino)-3-iodopyridine and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution.

-

Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid 4-(Boc-amino)-3-iodopyridine to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[2]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards to determine the concentration of 4-(Boc-amino)-3-iodopyridine in the saturated solution.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analysis and the dilution factor, calculate the solubility of 4-(Boc-amino)-3-iodopyridine in the solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-(Boc-amino)-3-iodopyridine.

Caption: Workflow for determining the solubility of 4-(Boc-amino)-3-iodopyridine.

Conclusion

While specific, publicly available quantitative solubility data for 4-(Boc-amino)-3-iodopyridine is limited, this guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and determining this critical physicochemical property. The predictive solubility profile offers a starting point for solvent selection, and the detailed experimental protocol outlines a clear and reliable method for generating accurate quantitative data. By following this guide, researchers can obtain the necessary solubility information to optimize their synthetic and purification processes, ultimately contributing to more efficient and scalable drug development.

References

Technical Guide on the Safety Profile of tert-butyl (3-iodopyridin-4-yl)carbamate

This document provides a comprehensive overview of the available safety and hazard information for tert-butyl (3-iodopyridin-4-yl)carbamate, a key intermediate in synthetic chemistry. The data herein is compiled from publicly available safety data sheets and chemical databases, intended to guide laboratory handling, risk assessment, and safety protocol development.

Substance Identification and Physicochemical Properties

Tert-butyl (3-iodopyridin-4-yl)carbamate is a BOC-protected iodinated pyridine derivative. Its key identifiers and physical properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | tert-butyl N-(3-iodopyridin-4-yl)carbamate | [1] |

| Synonyms | N-Boc-4-amino-3-iodopyridine, 4-(Boc-amino)-3-iodopyridine | [1] |

| CAS Number | 211029-67-3 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |

| Molecular Weight | 320.13 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 79-83°C | [1] |

| Boiling Point | 313.2 ± 27.0 °C (Predicted) | [1] |

| Density | 1.652 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Light sensitive. | [1] |

Hazard Classification and Precautionary Measures

The compound is classified under the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Classification | GHS Information | Reference |

| Signal Word | Warning | [1] |

| Hazard Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [1] |

Methodologies for Safety Data Generation

The hazard classifications (H-statements) provided in a Safety Data Sheet are derived from standardized experimental studies. While specific protocols for tert-butyl (3-iodopyridin-4-yl)carbamate are not publicly available, the methodologies typically follow OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

-

Acute Oral Toxicity (for H302 - Harmful if swallowed): This is often determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). A stepwise procedure is used with a small number of animals per step. The outcome is the classification of the substance into a specific toxicity class rather than a precise LD50 value.

-

Skin Irritation (for H315 - Causes skin irritation): OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) is the standard method. It involves applying the test substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a period of time.

-

Eye Irritation (for H319 - Causes serious eye irritation): This is assessed using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the substance is applied to one eye of an animal, with the other eye serving as a control. The eyes are examined for opacity, iritis, redness, and chemosis.

-

Specific Target Organ Toxicity - Single Exposure (for H335 - May cause respiratory irritation): Data for this classification can be derived from various sources, including inhalation toxicity studies (e.g., OECD TG 403) or from clear, documented evidence of respiratory irritation in humans or animals.

Visualized Workflow: Chemical Safety Assessment

The generation of a Safety Data Sheet is the final output of a structured workflow designed to comprehensively evaluate and communicate the potential hazards of a chemical substance. The following diagram illustrates this logical process.

References

Navigating the Handling and Storage of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key building block in pharmaceutical and agrochemical synthesis, demands careful handling and storage to maintain its integrity and ensure laboratory safety. This in-depth technical guide provides a comprehensive overview of the essential procedures for the safe and effective management of this compound, drawing from available safety data and general best practices for similar chemical entities.

Core Properties and Specifications

This compound, with CAS number 211029-67-3, is typically supplied as a yellow or off-white solid.[1] Its molecular formula is C₁₀H₁₃IN₂O₂, and it has a molecular weight of 320.13 g/mol .[1][2][3] Understanding its fundamental properties is crucial for appropriate handling.

| Property | Value | Source |

| Synonyms | 4-(Boc-amino)-3-iodopyridine, tert-Butyl-3-iodo-4-pyridinyl carbamate | [1][2] |

| CAS Number | 211029-67-3 | [1][3][4] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][3] |

| Molecular Weight | 320.13 | [1][2][3] |

| Appearance | Yellow to off-white solid | [1] |

| Melting Point | 79-83°C | [4] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Temperature | 0-8°C | [1] |

| Sensitivity | Light Sensitive | [4] |

Storage Protocols

Proper storage is paramount to prevent degradation and maintain the quality of this compound. The following conditions are recommended:

-

Temperature: The compound should be stored in a refrigerator at a temperature between 0°C and 8°C.[1]

-

Atmosphere: To prevent potential degradation from atmospheric components, it is best to store the compound under an inert gas, such as nitrogen or argon.[4][5]

-

Light: Due to its light sensitivity, the compound must be stored in a light-resistant container.[4]

-

Container: Use a tightly sealed container to prevent moisture ingress and contamination.

References

A Comprehensive Guide to the Synthesis of 4-(Boc-amino)-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic methodologies for 4-(Boc-amino)-3-iodopyridine, a key building block in pharmaceutical and medicinal chemistry. This document details the core synthetic pathways, provides explicit experimental protocols, and presents quantitative data in structured tables for easy comparison and implementation in a laboratory setting.

Introduction

4-(Boc-amino)-3-iodopyridine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the Boc-protected amine and the iodine atom at the 3-position of the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a versatile scaffold in drug discovery and development. This guide focuses on the most common and efficient synthetic routes to this compound, starting from readily available 4-aminopyridine.

Core Synthetic Pathway

The most prevalent and logical synthetic route to 4-(Boc-amino)-3-iodopyridine involves a two-step process:

-

Boc Protection of 4-Aminopyridine: The amino group of 4-aminopyridine is first protected with a di-tert-butyl dicarbonate ((Boc)₂O) group to form tert-butyl (pyridin-4-yl)carbamate, commonly known as 4-(Boc-amino)pyridine.

-

Regioselective Iodination: The resulting 4-(Boc-amino)pyridine undergoes a regioselective iodination at the 3-position of the pyridine ring to yield the final product, 4-(Boc-amino)-3-iodopyridine.

This pathway is favored due to the high yields and selectivity achievable at each step, as well as the commercial availability and relatively low cost of the starting materials.

Experimental Protocols

Step 1: Synthesis of 4-(Boc-amino)pyridine

The protection of the amino group of 4-aminopyridine is a crucial first step. A common and effective method involves the use of di-tert-butyl dicarbonate in the presence of a base.

Method 1: Using Triethylamine and Catalytic DMAP

-

Reaction: 4-Aminopyridine is reacted with di-tert-butyl dicarbonate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is used as a base, and 4-dimethylaminopyridine (DMAP) can be added as a catalyst to accelerate the reaction.

-

Detailed Protocol:

-

To a solution of 4-aminopyridine (1 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-(Boc-amino)pyridine as a white solid.

-

Method 2: Using EDCI and HOBT

A patent describes a method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT).[1][2]

-

Reaction: 4-Aminopyridine is treated with di-tert-butyl dicarbonate in the presence of EDCI, HOBT, and triethylamine in dichloromethane.[1][2]

-

Detailed Protocol:

-

Dissolve 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature.[1][2]

-

Add EDCI (4.6 g, 23.8 mmol), HOBT (0.1 g, 0.8 mmol), and triethylamine (2.4 g, 23.8 mmol) to the stirred solution.[1][2]

-

Add di-tert-butyl dicarbonate ((BOC)₂O) (4.0 g, 18.5 mmol).[1][2]

-

Continue stirring at room temperature for 0.5 hours, monitoring the reaction by TLC.[1][2]

-

After the disappearance of the starting material, wash the reaction mixture with water (2 x 20 mL).[1][2]

-

Purify the product by column chromatography to obtain 1.85 g of 4-(Boc-amino)pyridine.[1][2]

-

| Starting Material | Reagents | Solvent | Time | Temperature | Yield | Reference |

| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 0.5 h | Room Temp. | 90% | [1][2] |

| 4-Aminopyridine | (Boc)₂O, TEA, DMAP (catalytic) | Dichloromethane | 4-12 h | 0 °C to RT | >95% | [3] |

Table 1: Quantitative Data for the Synthesis of 4-(Boc-amino)pyridine

Step 2: Regioselective Iodination of 4-(Boc-amino)pyridine

The introduction of an iodine atom at the 3-position of the pyridine ring is achieved through electrophilic aromatic substitution. The Boc-protected amino group acts as an ortho-directing group, favoring substitution at the 3- and 5-positions. Due to steric hindrance from the Boc group, iodination predominantly occurs at the 3-position.

Method: Using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA) is a highly effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7]

-

Reaction: 4-(Boc-amino)pyridine is treated with NIS in a solvent, with TFA acting as a catalyst to activate the NIS.

-

Detailed Protocol:

-

Dissolve 4-(Boc-amino)pyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane at room temperature.

-

Add N-Iodosuccinimide (1.1 to 1.5 equivalents) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 10 mol%) or use TFA as the solvent.[4][5][6]

-

Stir the reaction mixture at room temperature for 1 to 16 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 4-(Boc-amino)-3-iodopyridine.

-

| Starting Material | Reagents | Solvent | Time | Temperature | Yield | Reference |

| 4-(Boc-amino)pyridine | NIS, TFA (catalytic) | Acetonitrile/DCM | 1-16 h | Room Temp. | High (expected) | General method[4][5][6] |

| Electron-rich aromatics | NIS, TFA | TFA | <16 h | Room Temp. | High | [4][6] |

Table 2: Quantitative Data for the Regioselective Iodination of 4-(Boc-amino)pyridine (representative conditions)

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic transformations and a general experimental workflow for the synthesis of 4-(Boc-amino)-3-iodopyridine.

Caption: Synthetic pathway for 4-(Boc-amino)-3-iodopyridine.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of 4-(Boc-amino)-3-iodopyridine is a well-established process that can be reliably performed in a laboratory setting. The two-step approach involving Boc protection of 4-aminopyridine followed by regioselective iodination with NIS and TFA offers a high-yielding and efficient route to this important building block. The detailed protocols and compiled data in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize and utilize this versatile compound in their research endeavors.

References

- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]

An In-depth Technical Guide on the Reactivity and Stability of tert-butyl N-(3-iodopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and handling of tert-butyl N-(3-iodopyridin-4-yl)carbamate (CAS No. 211029-67-3). This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex heterocyclic structures. Its utility stems from the orthogonal reactivity of the iodo-substituent and the Boc-protected amino group, allowing for sequential and site-selective modifications.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl N-(3-iodopyridin-4-yl)carbamate is provided in the table below. Data for some isomeric and related compounds are included for comparison.

| Property | tert-butyl N-(3-iodopyridin-4-yl)carbamate | tert-butyl N-(2-chloro-3-iodopyridin-4-yl)carbamate (Isomer) |

| CAS Number | 211029-67-3[1][2] | 234108-74-8[1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂[1][2][3] | C₁₀H₁₂ClIN₂O₂[1] |

| Molecular Weight | 320.13 g/mol [1][2][3] | 354.57 g/mol [1] |

| Appearance | Off-white solid[4] | White crystals[5] |

| Melting Point | 79-83°C[4] | Likely >100°C[1] |

| Boiling Point | 313.2 ± 27.0 °C (Predicted)[4] | Estimated 270-280°C at 760 mmHg[1] |

| Solubility | Soluble in organic solvents such as THF, dichloromethane, and ethyl acetate.[1] | Good solubility in THF, dichloromethane, and ethyl acetate; low water solubility.[1] |

Synthesis

The synthesis of tert-butyl N-(3-iodopyridin-4-yl)carbamate is typically achieved through a two-step process starting from 4-aminopyridine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by a directed ortho-metalation and subsequent iodination.

Experimental Protocol: Synthesis of tert-butyl N-(3-iodopyridin-4-yl)carbamate[4]

Step 1: Boc Protection of 4-aminopyridine

A solution of 4-aminopyridine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like tetrahydrofuran (THF) to yield 4-(tert-butoxycarbonylamino)pyridine.

Step 2: Directed ortho-Metalation and Iodination

-

To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.8 eq) in anhydrous tetrahydrofuran (THF) at -78°C, n-butyllithium (1.6 M in hexanes, 2.7 eq) is added slowly and dropwise over 30 minutes.

-

The reaction mixture is stirred at -78°C for 15 minutes, then warmed to -10°C and stirred for an additional 2 hours.

-

The mixture is re-cooled to -78°C, and a solution of iodine (2.9 eq) in THF is added dropwise over 30 minutes.

-

Stirring is continued at -78°C for 2 hours.

-

The reaction is quenched by the slow addition of water at 0°C.

-

Saturated sodium sulfite solution is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel flash column chromatography (e.g., 20% ethyl acetate/heptane) to afford tert-butyl N-(3-iodopyridin-4-yl)carbamate as an off-white solid (yield: ~58%).

Reactivity

The reactivity of tert-butyl N-(3-iodopyridin-4-yl)carbamate is dominated by the presence of the C-I bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. The Boc-protected amino group is stable under these conditions, allowing for the selective functionalization of the pyridine ring at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the iodo-substituent with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents.

-

To a degassed solution of tert-butyl N-(3-iodopyridin-4-yl)carbamate (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., dioxane/water), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) is added.

-

The reaction mixture is heated to reflux (typically 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours, with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the corresponding 3-aryl-4-(Boc-amino)pyridine derivative.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C triple bond by reacting the iodo-substituent with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

-

To a degassed solution of tert-butyl N-(3-iodopyridin-4-yl)carbamate (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine) are added.

-

The reaction is stirred at room temperature to 60°C under an inert atmosphere until completion (monitored by TLC or LC-MS).

-

The reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give the 3-alkynyl-4-(Boc-amino)pyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the iodo-substituent with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand.

-

In an oven-dried Schlenk tube under an inert atmosphere, tert-butyl N-(3-iodopyridin-4-yl)carbamate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.4 eq) are combined.

-

The amine (1.2 eq) and a dry, degassed solvent (e.g., dioxane or toluene) are added.

-

The reaction mixture is heated to 80-110°C and stirred for 2-24 hours.

-

After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

The crude product is purified by column chromatography to afford the 3-amino-4-(Boc-amino)pyridine derivative.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal the free amino group at the 4-position. This is a common final step in a synthetic sequence or a prelude to further functionalization of the amino group.

-

tert-butyl N-(3-iodopyridin-4-yl)carbamate is dissolved in a suitable solvent such as dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) is added (typically 20-50% v/v), and the solution is stirred at room temperature for 1-4 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is then washed with brine, dried, and concentrated to yield 3-iodopyridin-4-amine.

Stability

The stability of tert-butyl N-(3-iodopyridin-4-yl)carbamate is influenced by the inherent properties of the Boc-protecting group and the iodo-pyridine scaffold.

-

Acid Stability: The Boc group is labile under acidic conditions, readily cleaving to release the free amine. Therefore, the compound is unstable in the presence of strong acids like TFA, HCl, and HBr.[1]

-

Base Stability: The Boc group is generally stable to basic conditions, allowing for reactions that require bases, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.

-

Thermal Stability: While specific data is unavailable for the title compound, iodinated aromatic compounds can exhibit thermal instability, and care should be taken during heating, especially for prolonged periods at high temperatures. The melting point of 79-83°C suggests that decomposition at higher temperatures is possible.[4]

-

Light Sensitivity: Iodinated aromatic compounds can be light-sensitive. It is recommended to store the compound in a dark place to prevent potential degradation.[4]

-

Storage: For optimal stability and shelf life, it is recommended to store tert-butyl N-(3-iodopyridin-4-yl)carbamate in a cold, dark place under an inert atmosphere (e.g., 2-8°C).[6]

Spectroscopic Data

The following ¹H NMR data has been reported for tert-butyl N-(3-iodopyridin-4-yl)carbamate:

-

¹H NMR (400 MHz, CDCl₃): δ 8.76 (1H, s), 8.35 (1H, d, J = 5.7 Hz), 8.11 (1H, d, J = 5.7 Hz), 7.04 (1H, br s), 1.55 (9H, s).[4]

The signals correspond to the protons on the pyridine ring, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group.

Conclusion

Tert-butyl N-(3-iodopyridin-4-yl)carbamate is a versatile and valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its reactivity is well-defined, with the iodo group serving as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the Boc-protected amine allows for subsequent deprotection and further functionalization. Understanding its stability profile is crucial for its effective use and storage. This guide provides a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

- 1. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]

- 4. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate | C10H12ClIN2O2 | CID 92132804 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Suzuki Coupling Protocol Using (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl compounds.[2][3] The substrate, (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, is a key building block for creating substituted 4-aminopyridine scaffolds, which are prevalent in many biologically active molecules. The tert-butyl carbamate (Boc) group serves as a protecting group for the amine, which can be readily removed post-coupling.

The C-I bond is significantly more reactive than C-Br or C-Cl bonds in the oxidative addition step of the palladium-catalyzed cycle, allowing for milder reaction conditions and high selectivity.[4] This protocol outlines a general and robust method for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids.

General Reaction Scheme

Aryl/Heteroaryl boronic acid is coupled with this compound in the presence of a palladium catalyst and a base to yield the corresponding 3-substituted pyridine derivative.

Data Presentation: Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for optimizing the Suzuki-Miyaura coupling reaction. For challenging substrates like pyridines, which can act as catalyst inhibitors, bulky and electron-rich phosphine ligands are often required to achieve high yields.[5][6] The following table summarizes typical conditions for this transformation.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (3:1:1) | 110 | 12 | 75-85 | A classic catalyst, effective for many substrates.[7] |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 8 | 90-98 | Highly active system allowing lower catalyst loading.[4] |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-96 | Broad applicability for various boronic acids.[4] |

| 4 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 80 | 6 | 85-95 | Effective for less reactive partners at lower temperatures.[8][9] |

| 5 | XPhos Pd G2 (3) | - | K₃PO₄ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 4 | >95 | A modern pre-catalyst offering high efficiency and short reaction times.[9] |

Detailed Experimental Protocol

This protocol provides a generalized procedure. Optimization may be necessary for specific boronic acids.

Materials and Equipment:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., XPhos Pd G2, 3 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv), finely powdered and anhydrous

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Heating mantle or oil bath with temperature control

-

TLC plates or LC-MS for reaction monitoring

-

Standard glassware for aqueous work-up and column chromatography

-

Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous, finely powdered K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[6]

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the starting iodide.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 0.03 equiv).

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting iodide is consumed.[10]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[6]

Visualizations

Catalytic Cycle and Workflow

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][11]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.[5] Oxygen can also deactivate the active Pd(0) species.[10] 2. Ineffective Base: The base may be too weak or not sufficiently anhydrous/soluble to promote transmetalation.[6] | 1. Switch Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[10] 2. Degas Thoroughly: Ensure all solvents are rigorously degassed and a strict inert atmosphere is maintained.[5] 3. Screen Bases: Test stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is fresh, dry, and finely powdered.[6] |

| Protodeboronation of Boronic Acid | Presence of excess water or protic sources, especially at elevated temperatures, can cleave the C-B bond.[11] | 1. Use Anhydrous Conditions: Ensure solvents and reagents are dry.[5] 2. Use Boronate Esters: Pinacol or MIDA boronate esters are more stable to hydrolysis than boronic acids.[10][11] 3. Optimize Temperature: Use the lowest effective temperature. |

| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[11] | 1. Strictly Exclude Oxygen: Improve degassing techniques (e.g., use freeze-pump-thaw cycles for solvents).[5] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use an efficient pre-catalyst to minimize free Pd(II). |

| Dehalogenation of Starting Material | The presence of hydride sources in the reaction mixture can lead to the reduction of the C-I bond. | 1. Check Solvent Purity: Ensure solvents are pure and not a source of hydrides.[10] 2. Optimize Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed. |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]